2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
Pyrrolopyridine derivatives are a class of nitrogen-containing heterocycles that have been employed in various applications such as pharmaceuticals, organic materials, and natural products . They have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
Pyrrolopyrazine, a similar compound, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The specific molecular structure of “2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving pyrrolopyridine derivatives are not clearly recognized . More research is needed to understand the chemical reactions of “2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine”.Scientific Research Applications
Anticancer Activity
2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine derivatives, such as 2,6-difluorobenzylpyrrolidin-1H-pyrrolo[2,3-b]pyridine and 2,6-difluorobenzyl-N,N-dimethyl-1H-pyrrolo[2,3-b]-pyridin-5-amine, have shown significant anticancer activity. They were effective against human cervical cancer cell lines (Hela) and breast cancer cell lines (MCF-7) (Mallisetty et al., 2023).
Synthesis and Structural Properties
The synthesis and spectral properties of various bis(pyrrol-2-yl)pyridines, including 2,6-dimethyl-3,5-bis[2-(1-vinylpyrrol-2-yl)] pyridine, have been explored. These compounds demonstrate the versatility of the reaction for synthesizing diverse dipyrrole-pyridine assemblies (Trofimov et al., 2005).
Hydrogen Bonding and Ligand-Receptor Interactions
Studies on ligand-receptor interactions via hydrogen-bond formation, involving pyrrolo and pyrido analogues of cardiotonic agents, provide insights into the molecular interactions and pharmacological activities of these compounds (Dionne et al., 1986).
High-Pressure Behaviour in Molecular Crystals
Research on 1H-pyrrolo[3,2-h]quinoline and 2-(2′-pyridyl)pyrrole, closely related to 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine, has shown that compression up to 10 GPa leads to strengthening of intermolecular hydrogen bonds within cyclic dimers. These findings are significant for understanding proton-transfer reactions (Kurzydłowski et al., 2021).
Synthesis of Pyridine-Based Ligands
The synthesis of 2,6-bis(trimethyltin)pyridine, used for preparing various pyridine-based ligands, demonstrates the chemical versatility and potential applications of pyridine derivatives in supramolecular chemistry (Schubert & Eschbaumer, 1999).
Electrochemical Studies
Research involving methyl labeling of 1H,8H-pyrrolo[3,2-g]indole, a related compound, has provided insights into the regiochemistry of electrochemical oxidative polymerization, demonstrating the importance of such compounds in understanding electrochemical behaviors (Berlin et al., 1990).
properties
IUPAC Name |
2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-9-8(5-10-6)3-7(2)11-9/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXHSSKUXMFDSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(N=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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